
5-Bromo-2-chlorophenol
Overview
Description
5-Bromo-2-chlorophenol: is an organic compound with the molecular formula C6H4BrClO . It is a white to light yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chlorophenol involves the bromination of 2-chlorophenol. The reaction typically uses bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position . Another method involves the demethylation of 5-Bromo-2-chloroanisole using boron tribromide in dichloromethane at low temperatures, followed by hydrolysis .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or bromine compounds. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chlorophenol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: This compound can be oxidized to form various quinones and other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of phenolic compounds with reduced bromine or chlorine content.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Products include quinones and other oxidized phenolic compounds.
Reduction: Products include dehalogenated phenols and other reduced derivatives.
Scientific Research Applications
Chemical Properties and Reactions
5-Bromo-2-chlorophenol (C6H4BrClO) is a pale yellow solid known for its reactivity in various chemical processes. The compound can undergo several types of reactions, including:
- Substitution Reactions : Nucleophilic aromatic substitution where bromine or chlorine can be replaced by nucleophiles.
- Oxidation and Reduction : The phenolic group can be oxidized to form quinones or reduced to form hydroquinones.
- Coupling Reactions : It can participate in coupling reactions to produce biaryl compounds.
Common Reagents and Conditions
Reaction Type | Common Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium hydroxide, potassium tert-butoxide | Basic conditions |
Oxidation | Potassium permanganate, chromium trioxide | Acidic conditions |
Reduction | Sodium borohydride, lithium aluminum hydride | Anhydrous conditions |
Scientific Research Applications
This compound has been utilized in various scientific research domains:
Chemical Synthesis
The compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in creating pharmaceuticals and agrochemicals due to its reactivity and ability to form diverse derivatives .
Recent studies have highlighted the biological activities of this compound, particularly its antimicrobial properties . Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Bacillus subtilis .
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial potential of this compound against various pathogens through in vitro assays. The results demonstrated notable efficacy, suggesting its potential use as a disinfectant or preservative in medical and industrial applications.
Pharmaceutical Development
This compound is involved in the synthesis of SGLT2 inhibitors, which are currently under investigation for diabetes therapy. A recent study reported a practical process for scaling up the synthesis of these inhibitors using this compound as a key intermediate, achieving significant yields and cost reductions .
Environmental Impact and Safety
The compound has been studied for its role as a metabolite in pesticide degradation. For instance, profenofos, an organophosphate pesticide, is detoxified into 4-bromo-2-chlorophenol (a related compound) within biological systems. This transformation has implications for assessing human exposure to pesticides through urinary biomarkers .
Case Study: Human Exposure Assessment
A pilot study conducted among agricultural workers in Egypt indicated that urinary levels of 4-bromo-2-chlorophenol increased significantly during pesticide application periods. This finding supports the use of urinary metabolites as biomarkers for exposure assessment and highlights the importance of monitoring environmental contaminants.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chlorophenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
4-Bromo-2-chlorophenol: Similar in structure but with the bromine atom in a different position.
2-Chlorophenol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromo-2-chlorophenol: Another positional isomer with different reactivity and properties.
Uniqueness: 5-Bromo-2-chlorophenol is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its isomers. This makes it particularly useful in selective organic synthesis and as an intermediate in the production of various chemical products .
Biological Activity
5-Bromo-2-chlorophenol (BCP) is a halogenated phenolic compound with significant biological activity, which has been explored in various research contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and toxicology.
- Molecular Formula : C₆H₄BrClO
- Molecular Weight : 207.451 g/mol
- CAS Number : 183802-98-4
- IUPAC Name : this compound
- Physical State : Solid at room temperature with a melting point between 56°C to 58°C.
BCP has been identified as a key intermediate in the synthesis of SGLT2 inhibitors, which are used for managing diabetes by promoting renal glucose excretion. The compound’s biological activity is primarily linked to its ability to modulate glucose metabolism pathways, impacting blood glucose levels indirectly through the inhibition of SGLT2.
Key Biochemical Pathways
- Glucose Metabolism : By affecting renal glucose reabsorption, BCP plays a role in the management of hyperglycemia.
- Cytochrome P450 Interaction : BCP is metabolized by human liver microsomes, particularly by cytochrome P450 enzymes CYP2C19 and CYP2B6, which are crucial for its detoxification and metabolic clearance .
Pharmacological Applications
BCP has been investigated for its potential therapeutic effects in various diseases:
- Diabetes Management : As an SGLT2 inhibitor precursor, it contributes to lowering blood sugar levels.
- Neuroprotective Research : Studies indicate potential applications in neurodegenerative diseases like Huntington's disease due to its biochemical properties .
Toxicological Concerns
Despite its beneficial uses, BCP poses certain health risks:
- Developmental Toxicity : Animal studies suggest that exposure can lead to developmental abnormalities .
- Carcinogenic Potential : Limited evidence indicates that prolonged exposure may be associated with carcinogenic effects, particularly concerning respiratory health .
Case Studies and Research Findings
- Metabolic Studies :
- Toxicological Assessments :
Data Table: Biological Activity Overview
Biological Activity | Description |
---|---|
SGLT2 Inhibition | Reduces blood glucose levels by promoting glucose excretion in urine. |
Neuroprotection | Potential applications in treating neurodegenerative diseases. |
Metabolic Biomarker | Serves as a biomarker for exposure to profenofos. |
Toxicity Risks | Associated with developmental toxicity and potential carcinogenic effects. |
Properties
IUPAC Name |
5-bromo-2-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVFFMZHGNYDKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356200 | |
Record name | 5-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183802-98-4 | |
Record name | 5-Bromo-2-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=183802-98-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.